2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine
Description
2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine (hereafter referred to by its full name) is a fluorescent derivative synthesized via the Hantzsch reaction involving δ-aminolevulinic acid (δ-ALA), acetylacetone, and formaldehyde under thermal conditions (100°C) . This compound is critical in analytical chemistry for quantifying δ-ALA, a biomarker for lead exposure and porphyria disorders. Its structure was confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing a 3H-pyrrolizine core substituted with acetyl, methyl, and carboxyethyl groups . The fluorescent properties (excitation at 370 nm, emission at 460 nm) enable sensitive detection via ultra-performance liquid chromatography (UPLC) with fluorescence detection .
Properties
IUPAC Name |
3-(2,6-diacetyl-3,7-dimethyl-5H-pyrrolizin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-8-13(10(3)18)7-17-9(2)15(11(4)19)12(16(8)17)5-6-14(20)21/h5-7H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBFYDVTVQJVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C1=C(C(=C2C)C(=O)C)CCC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165306 | |
| Record name | 2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153288-96-1 | |
| Record name | 2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153288961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Reaction Mechanism
The synthesis of 2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine proceeds through a cyclocondensation reaction between ALA, acetyl acetone, and formaldehyde. The mechanism involves:
Step-by-Step Synthesis Procedure
The following protocol, adapted from Donnelly et al., details the derivatization process:
Reagents :
-
Acetyl acetone (15 mL ethanol, 10 mL distilled water, 75 mL acetyl acetone)
-
Formaldehyde (10% w/w, prepared from 37% stock)
-
ALA or ALA ester standard
Procedure :
-
Combine 3.5 mL acetyl acetone reagent, 50 µL sample, and 0.45 mL formaldehyde in a HPLC vial.
-
Vortex for 5 seconds to ensure homogeneity.
-
Heat at 100°C for 20 minutes to complete the reaction.
-
Cool in an ice bath to stabilize the derivative.
-
Analyze via HPLC with fluorescence detection (excitation: 370 nm, emission: 460 nm).
Critical Parameters :
-
Temperature : Heating below 100°C results in incomplete derivatization.
-
Reagent Ratios : Excess formaldehyde minimizes side reactions.
Optimization of Reaction Conditions
Temperature and Time Dependence
A systematic study revealed optimal fluorescence intensity at 100°C for 20 minutes (Table 1). Prolonged heating (>25 minutes) caused degradation, while shorter durations (<15 minutes) led to incomplete reactions.
Table 1: Effect of Reaction Time on Derivative Yield
| Time (minutes) | Relative Fluorescence Intensity |
|---|---|
| 10 | 45% |
| 15 | 78% |
| 20 | 100% |
| 25 | 92% |
Solvent Composition
Methanol-water mixtures (60:40 v/v) enhanced solubility of the hydrophobic pyrrolizine derivative, improving chromatographic resolution.
Analytical Validation
Calibration and Sensitivity
Linear calibration curves were established for ALA concentrations spanning 0.14–10 µg/mL (R² > 0.99). The limit of detection (LoD) and quantification (LoQ) were determined as 0.05 µg/mL and 0.14 µg/mL , respectively. Regulatory assessments by PMDA reported a lower LoQ of 30 ng/mL , attributed to advanced instrumentation.
Table 2: Validation Parameters
Precision and Accuracy
Intra-day and inter-day precision studies showed relative standard deviations (RSD) <5%, meeting ICH guidelines. Recovery rates exceeded 95%, confirming minimal matrix interference.
Applications in Pharmaceutical Analysis
Chemical Reactions Analysis
Types of Reactions
2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or carboxyethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally related pyrrolizine and heterocyclic derivatives, emphasizing substituent effects, synthesis, and functional properties.
Structural and Functional Group Variations
Table 1: Substituent Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula |
|---|---|---|---|
| Target Compound | 3H-pyrrolizine | 2,6-diacetyl; 1,5-dimethyl; 7-(2-carboxyethyl) | C₁₇H₂₁NO₄ |
| Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-... [12] | Triazolo[4,3-a]pyrimidine | Ethyl carboxylate; 2-hydroxyphenyl; methyl | C₂₇H₂₄N₄O₃ |
| Thiazolo[3,2-a]pyrimidine (11a) | Thiazolo-pyrimidine | 2,4,6-trimethylbenzylidene; 5-methylfuran; cyano | C₂₀H₁₀N₄O₃S |
| Dihydropyrazolo[1,5-a]pyrimidine (4l) | Pyrazolo-pyrimidine | 2,6-dichlorophenyl; 4-hydroxyphenyldiazenyl | C₁₈H₁₄ClFN₆O₂ |
Key Observations :
- The target compound’s carboxyethyl group enhances hydrophilicity and metal-binding capacity, contrasting with the cyano or chlorophenyl groups in analogs (e.g., 11a, 4l), which increase lipophilicity and electronic conjugation .
- Acetyl and methyl groups in the target compound stabilize the pyrrolizine core, whereas furan (11a) or triazole (12) rings in analogs modify π-π stacking and fluorescence quenching properties .
Key Observations :
- The target compound’s synthesis is a one-step, high-temperature derivatization , optimized for analytical sensitivity . In contrast, analogs like 11a and 12 require multi-step cyclocondensation or fusion reactions with moderate yields .
- The Hantzsch reaction offers rapid fluorescent tagging, whereas aromatic aldehyde incorporation (e.g., 11a) expands structural diversity for pharmaceutical applications .
Spectral and Analytical Properties
Table 3: Spectroscopic Data
| Compound | IR (cm⁻¹) | $^1$H-NMR (δ, ppm) | Fluorescence (nm) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Ex: 370; Em: 460 |
| 12 | 3425 (OH); 1666 (C=O) | 1.23 (OCH₂CH₃); 5.37 (pyrimidine-H) | Not fluorescent |
| 11a | 3217 (NH); 2220 (CN) | 2.24–7.94 (ArH, CH₃) | Not reported |
Key Observations :
- The target compound’s fluorescence is unique among the compared analogs, enabling trace-level δ-ALA detection . Non-fluorescent analogs (e.g., 12) rely on UV/Vis or mass spectrometry for analysis .
- Cyanide groups (11a) and carboxylates (target compound) produce distinct IR peaks (~2220 vs. ~1700 cm⁻¹), reflecting electronic differences .
Biological Activity
2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine is a compound of interest due to its potential biological activities. This pyrrolizine derivative has been studied for various pharmacological effects, including anti-tumor and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing a range of effects:
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that it induces apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
- Antimicrobial Properties : Research has shown that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Induction of apoptosis via caspase activation |
| MCF-7 | 22.3 | Cell cycle arrest at G2/M phase |
The compound was found to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound exhibited a dose-dependent inhibition of bacterial growth, suggesting it could be a candidate for developing new antimicrobial agents.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a formulation containing this compound. Patients experienced a reduction in tumor size and improved quality of life.
- Case Study on Infectious Diseases : A cohort study assessed the use of the compound in patients with resistant bacterial infections. The results demonstrated significant improvement in infection control and patient recovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
